N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
CAS No.: 1020054-76-5
Cat. No.: VC2986835
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide - 1020054-76-5](/images/structure/VC2986835.png)
Specification
CAS No. | 1020054-76-5 |
---|---|
Molecular Formula | C20H25ClN2O2 |
Molecular Weight | 360.9 g/mol |
IUPAC Name | N-(3-amino-4-chlorophenyl)-2-(2-butan-2-ylphenoxy)butanamide |
Standard InChI | InChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24) |
Standard InChI Key | DPDZPRYITSPGLV-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N |
Canonical SMILES | CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N |
Introduction
Chemical Structure and Properties
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide possesses a complex structure consisting of several key moieties: a butanamide backbone, a 3-amino-4-chlorophenyl group, and a sec-butylphenoxy substituent. The compound's chemical identity is defined by the following properties:
The structure features several important functional groups that contribute to its reactivity and biological activity. The amino group provides a potential site for hydrogen bonding and nucleophilic reactions, while the chloro substituent influences the electronic properties of the aromatic ring. The sec-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .
Analytical Methods and Characterization
Analytical characterization of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is essential for quality control and research applications. Several analytical techniques can be employed for its identification and purity assessment.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide. By extrapolating from methods used for similar compounds, a reverse-phase HPLC approach using a mobile phase containing acetonitrile, water, and an appropriate acid (such as phosphoric acid or formic acid for MS-compatible applications) can provide effective separation and quantification .
Researchers should consult the material safety data sheet (MSDS) for comprehensive safety information before handling this compound.
Comparative Analysis with Similar Compounds
A comparative analysis of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide with structurally related compounds provides valuable insights into structure-activity relationships.
Research Applications and Future Directions
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide holds potential for various research applications, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry Applications
The compound's structural features make it a valuable candidate for structure-activity relationship studies aimed at developing novel anti-inflammatory and analgesic agents. The presence of multiple functional groups provides opportunities for further derivatization to optimize pharmacological properties.
Future Research Directions
Several promising research directions could enhance understanding of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide:
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Comprehensive in vitro and in vivo studies to establish its pharmacological profile
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Detailed mechanism of action investigations, particularly focusing on signaling pathways and receptor interactions
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Optimization of synthesis methods to improve yield and purity
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Development of structure-activity relationships through systematic modification of key structural elements
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